azocan-3-amine hydrochloride
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Overview
Description
Azocan-3-amine hydrochloride is a chemical compound that has garnered significant interest due to its unique chemical structure and potential biological activities. It is a third-generation, small molecule inhibitor of the ErbB family of receptor tyrosine kinases, discovered by scientists at AstraZeneca . This compound has been evaluated in clinical trials for the treatment of various cancers, including non-small cell lung cancer and metastatic breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azocan-3-amine hydrochloride involves several steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow synthesis, which allows for better control over reaction conditions and scalability . This method is particularly useful for producing high-value compounds like this compound due to its efficiency and ability to maintain product purity .
Chemical Reactions Analysis
Types of Reactions
Azocan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azocan-3-one derivatives, while reduction reactions may produce azocan-3-amine derivatives .
Scientific Research Applications
Azocan-3-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Azocan-3-amine hydrochloride exerts its effects by inhibiting the activity of the ErbB family of receptor tyrosine kinases, including EGFR and its common mutations, T790M and C797S . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered saturated heterocycle containing one nitrogen atom.
Oxetane: A four-membered saturated heterocycle containing one oxygen atom.
Uniqueness
Unlike azetidine and oxetane, which are primarily used as building blocks in organic synthesis, azocan-3-amine hydrochloride has direct therapeutic applications .
Properties
CAS No. |
2137665-68-8 |
---|---|
Molecular Formula |
C7H17ClN2 |
Molecular Weight |
164.7 |
Purity |
90 |
Origin of Product |
United States |
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